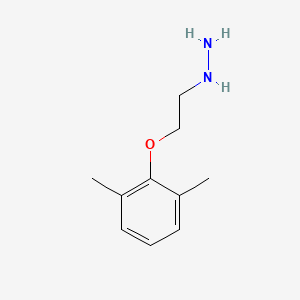![molecular formula C7H12S B14743200 1-Thiaspiro[2.5]octane CAS No. 185-78-4](/img/structure/B14743200.png)
1-Thiaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure, consisting of a sulfur atom incorporated into a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This method is efficient and proceeds smoothly with different types of heterocyclic ketones, resulting in the formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles . Another method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in a microreaction system, which offers precise control over the process and results in higher yields compared to traditional batch synthesis .
Industrial Production Methods: The industrial production of this compound typically involves large-scale electrochemical processes due to their efficiency and scalability. The use of microreaction systems has also been explored to enhance the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thiaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
1-Thiaspiro[2
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1-Thiaspiro[2.5]octane involves its interaction with various molecular targets, primarily through its sulfur atom. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-6-thiaspiro[2.5]octane: This compound is similar in structure but contains an oxygen atom in addition to the sulfur atom.
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized through similar electrochemical processes and has applications in medicinal chemistry.
Uniqueness: 1-Thiaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
185-78-4 |
|---|---|
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
InChI-Schlüssel |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


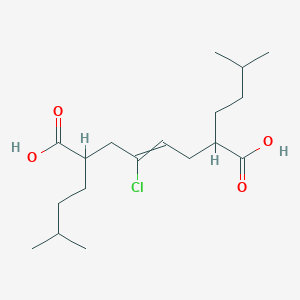

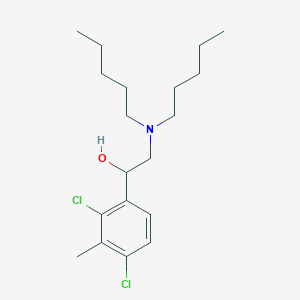
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)


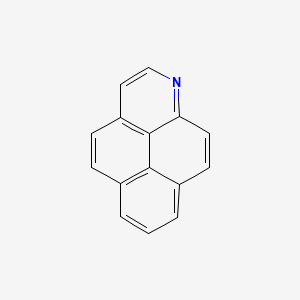
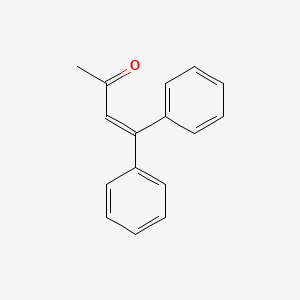

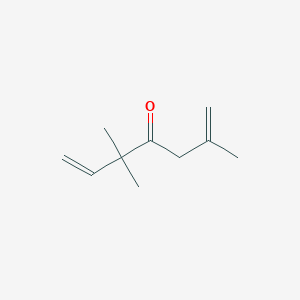
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
